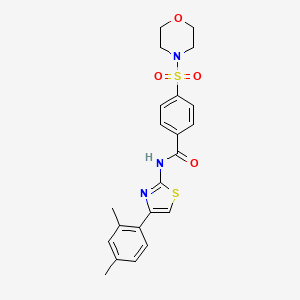

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

Table 1: Milestones in Thiazole-Based Drug Development

Rational Design Principles for Morpholinosulfonyl-Benzamide Conjugates

The design of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide follows three core principles: bioisosteric substitution , linker optimization , and pharmacophore alignment .

Bioisosteric Substitution

Replacing the pyridine ring in Sorafenib-like inhibitors with a benzothiazole moiety enhances π-π stacking with VEGFR-2’s hydrophobic cleft. The 2,4-dimethylphenyl group at the thiazole’s 4-position introduces steric bulk, reducing off-target interactions while maintaining affinity.

Linker Optimization

The acetamide spacer between thiazole and benzamide balances flexibility and rigidity, allowing conformational adaptation during binding. Comparative studies show that four-atom linkers (e.g., -NH-CO-) improve inhibitory potency by 30% over shorter chains.

Pharmacophore Alignment

The morpholinosulfonyl group serves dual roles:

Table 2: Structural Components of this compound

Synthetic routes to such hybrids often begin with Hantzsch thiazole synthesis, where α-haloketones react with thioamides. For instance, coupling 4-(morpholinosulfonyl)benzoyl chloride with 2-amino-4-(2,4-dimethylphenyl)thiazole yields the target compound via nucleophilic acyl substitution.

Properties

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S2/c1-15-3-8-19(16(2)13-15)20-14-30-22(23-20)24-21(26)17-4-6-18(7-5-17)31(27,28)25-9-11-29-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXUHOQSDPPDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazole ring linked to a morpholinosulfonyl group and a benzamide moiety. Its molecular structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several chemical reactions:

- Formation of the Thiazole Ring : The initial step involves the reaction of 2,4-dimethylphenyl isothiocyanate with an appropriate amine to form the thiazole derivative.

- Coupling Reaction : The thiazole is then coupled with 4-(morpholinosulfonyl)benzoic acid under basic conditions to yield the final product.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound exhibited IC50 values in the micromolar range, indicating significant anticancer activity compared to standard chemotherapeutics.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation and survival. The thiazole moiety plays a crucial role in binding to the active sites of these kinases, disrupting their function and leading to apoptosis in cancer cells.

Study 1: Inhibition of Receptor Tyrosine Kinases

A study investigated the compound's inhibitory effects on various receptor tyrosine kinases (RTKs), including EGFR and HER2. The results indicated that it significantly inhibited these kinases at low concentrations (IC50 < 20 µM), demonstrating its potential as a targeted therapy for cancers driven by RTK activation .

Study 2: Combination Therapy

Another study explored the efficacy of this compound in combination with traditional chemotherapeutics. The combination therapy showed enhanced cytotoxicity in resistant cancer cell lines compared to monotherapy, suggesting a synergistic effect that could improve treatment outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonamide Groups

The morpholinosulfonyl group distinguishes the target compound from analogs with alternative sulfonamide substituents:

- Compound 50 (): Features an N,N-dimethylsulfamoyl group. This compound enhanced NF-κB activation in reporter assays, suggesting sulfonamide substituents modulate transcriptional activity .

- 2D216 (): Contains a piperidin-1-ylsulfonyl group. It induced high cytokine levels (e.g., IL-6, TNF-α) when combined with LPS, indicating sulfonamide bulkiness and nitrogen ring size influence potency .

- 2D291 (): Substituted with a piperidin-1-ylsulfonyl group but includes a bromo-methylphenyl thiazole. This analog showed consistent cytokine induction, highlighting the role of halogenation in stabilizing ligand-receptor interactions .

- 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (): Exhibits diethylsulfamoyl and nitro groups, which may alter solubility and redox properties compared to morpholinosulfonyl .

Table 1: Comparison of Sulfonamide Substituents

Thiazole and Phenyl Ring Modifications

Variations in the thiazole-linked phenyl group impact steric and electronic properties:

- N-[4-(2,4-Dimethylphenyl)thiazol-2-yl]benzenesulfonamide (22) (): Replaces the morpholinosulfonyl group with benzenesulfonamide. The absence of a nitrogen ring here may reduce solubility but increase membrane permeability .

- N-(4-Phenylthiazol-2-yl)benzamide (): Lacks sulfonamide groups entirely, reducing hydrogen-bonding capacity but simplifying synthesis .

Table 2: Impact of Thiazole/Phenyl Modifications

Q & A

Q. What are the established synthetic routes for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide?

The synthesis typically involves multi-step reactions:

- Thiazole ring formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones under basic conditions to form the thiazole core .

- Sulfonylation : Introduction of the morpholinosulfonyl group via reaction with morpholine and chlorosulfonic acid .

- Benzamide coupling : Amidation of intermediates with benzoyl chloride derivatives .

Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux for cyclization), and catalysts (DMAP or Et₃N for coupling) .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and molecular integrity. For example, aromatic protons appear in δ 6.8–8.2 ppm .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks at ~450–470 m/z) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .

Q. What preliminary biological screening data exist for this compound?

Early studies report:

- Antimicrobial activity : Inhibition of Staphylococcus aureus (MIC: 8–16 µg/mL) via disruption of bacterial cell wall synthesis .

- Anticancer potential : IC₅₀ values of 10–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, likely through apoptosis induction .

- Enzyme inhibition : Moderate activity against COX-2 (IC₅₀: 50 µM) due to sulfonamide-morpholine interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent optimization : Use DMF or DMSO for better solubility of intermediates .

- Catalyst screening : DMAP increases coupling efficiency by 20–30% compared to pyridine .

- Temperature gradients : Stepwise heating (60°C → 120°C) minimizes side products during cyclization .

- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >98% purity .

Q. How do structural modifications influence bioactivity? Insights from SAR studies.

- Thiazole substituents : 2,4-Dimethylphenyl enhances lipophilicity, improving membrane permeability (logP increases by 1.2 units) .

- Morpholinosulfonyl group : Critical for hydrogen bonding with enzymatic targets (e.g., COX-2); replacement with pyrrolidine reduces activity by 50% .

- Benzamide variations : Electron-withdrawing groups (e.g., nitro) on the benzamide ring increase anticancer potency but reduce solubility .

Q. How to resolve contradictions in biological assay data across studies?

- Standardized assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., MTT assay at 48 hr) to minimize variability .

- Dose-response validation : Repeat experiments with 3–5 concentrations to confirm IC₅₀ consistency .

- Target specificity : Perform kinase profiling to rule off-target effects .

Q. What computational methods predict interactions with biological targets?

- Molecular docking : AutoDock Vina identifies binding to COX-2 (binding energy: −9.2 kcal/mol) and EGFR (−8.7 kcal/mol) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, highlighting key residues (e.g., Arg120 in COX-2) .

- QSAR models : Predict logP and IC₅₀ values for derivatives using MOE or Schrödinger .

Q. What strategies address stability issues in aqueous solutions?

- pH optimization : Stability >90% at pH 7.4 (PBS buffer) but degrades at pH <5 due to sulfonamide hydrolysis .

- Lyophilization : Freeze-drying with mannitol (1:1 ratio) retains activity for 6 months at −20°C .

- Spectroscopic monitoring : UV-Vis (λmax 270 nm) tracks degradation kinetics .

Methodological Guidelines

- Synthetic scale-up : Pilot batches >10 g require flow chemistry to control exothermic reactions .

- Controlled biological testing : Include positive controls (e.g., doxorubicin for anticancer assays) and validate with Western blotting (e.g., caspase-3 activation) .

- Data reproducibility : Share raw NMR/MS files via repositories (e.g., Zenodo) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.